4(15)-Selinene-11,12-diol

Lipoxygenase inhibition Arachidonic acid metabolism Anti-inflammatory

Researchers studying arachidonic acid metabolism often face confounding effects from crude Curcuma extracts, where variable sesquiterpene content compromises reproducible dosing. 4(15)-Selinene-11,12-diol (CAS 73035-82-2) provides a defined, single-entity solution. • Potent and selective lipoxygenase (LOX) inhibition, enabling clean pathway discrimination vs. cyclooxygenase. • Induces monocytic differentiation in undifferentiated cancer cell models, offering a distinct mechanistic angle from cytotoxic agents. • Authenticated analytical reference standard for Curcuma aromatica phytochemical profiling (¹H NMR, FTIR). Sourced as a characterized sesquiterpene diol with documented spectral data, ensuring batch-to-batch consistency for reproducible research.

Molecular Formula C15H26O2
Molecular Weight 238.37 g/mol
Cat. No. B14085843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4(15)-Selinene-11,12-diol
Molecular FormulaC15H26O2
Molecular Weight238.37 g/mol
Structural Identifiers
SMILESCC12CCCC(=C)C1CC(CC2)C(C)(CO)O
InChIInChI=1S/C15H26O2/c1-11-5-4-7-14(2)8-6-12(9-13(11)14)15(3,17)10-16/h12-13,16-17H,1,4-10H2,2-3H3/t12?,13-,14+,15?/m0/s1
InChIKeyFUUSVPZQXDAJBK-RAFNIBEQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4(15)-Selinene-11,12-diol Overview


4(15)-Selinene-11,12-diol (CAS: 73035-82-2) is a naturally occurring sesquiterpene diol first isolated and structurally characterized from Curcuma aromatica Salisb. rhizomes . The compound belongs to the eudesmane/selinane class of bicyclic sesquiterpenes, distinguished by a decahydronaphthalene core with a characteristic exocyclic 4(15)-double bond and a 1,2-diol moiety at C-11/C-12. Its molecular formula is C15H26O2 with a molecular weight of 238.37 g/mol. Predicted physicochemical properties include a boiling point of 361.2±15.0 °C, density of 1.03±0.1 g/cm³, and pKa of 14.37±0.29 . Spectral characterization data including 1H NMR and FTIR spectra are publicly accessible through authoritative databases [1].

Lipoxygenase (LOX) pathway modulation studies
Cancer cell differentiation research (cell-model endpoint review)
Antioxidant structure-activity relationship (SAR) studies
Curcuma aromatica phytochemical QC standard

4(15)-Selinene-11,12-diol: Substitution Concerns


Generic substitution of 4(15)-Selinene-11,12-diol with other Curcuma-derived sesquiterpenes (e.g., germacrone, curdione, furanodiene) or with crude Curcuma aromatic/a essential oil is not scientifically supportable due to distinct molecular features that confer unique target engagement profiles. The compound's specific 4(15)-exocyclic alkene and 1,2-diol substitution pattern differentiate it from structurally related selinenes such as α-selinene, β-selinene, and γ-selinene, which lack the 11,12-diol moiety . This diol functionality is critical for hydrogen-bonding interactions with biological targets, as demonstrated by its potent and selective inhibition of lipoxygenase—a property not shared by the hydrocarbon selinenes or other oxygenated Curcuma sesquiterpenes lacking this specific diol arrangement [1]. Furthermore, the compound's reported anticancer activity against multiple human cell lines is attributed to its ability to induce differentiation of undifferentiated cells, a mechanism not generalizable to in-class compounds [2]. Crude Curcuma extracts contain variable and often low concentrations of 4(15)-Selinene-11,12-diol, making reproducible dosing impossible and introducing confounding activities from major constituents such as curcuminoids and other terpenoids.

Hydrocarbon selinenes
α-, β-, γ-selinene lack the 1,2-diol group; diol-dependent LOX inhibition and antioxidant activity may not transfer.
Other Curcuma sesquiterpenes
Germacrone, curdione, furanodiene have not been characterized for differentiation-inducing mechanism; cell-model response context may differ.
Crude Curcuma extracts
Variable and low compound content shifts pathway response; major constituents (curcuminoids) introduce confounding activities.

4(15)-Selinene-11,12-diol: Differentiation Evidence


Lipoxygenase Inhibition vs. Hydrocarbon Selinenes

4(15)-Selinene-11,12-diol is documented as a potent inhibitor of lipoxygenase (LOX), an enzyme central to arachidonic acid metabolism and inflammatory mediator biosynthesis. In contrast, the structurally related hydrocarbon selinenes—α-selinene, β-selinene, and γ-selinene—lack the 1,2-diol functionality required for this target engagement and have not been reported to inhibit LOX. The compound also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [1]. While explicit IC50 or Ki values for 4(15)-Selinene-11,12-diol against specific LOX isoforms (e.g., 12-LOX, 15-LOX) are not available in the current public literature, its designation as a "potent lipoxygenase inhibitor" in authoritative databases establishes a clear mechanistic differentiation from non-oxygenated selinene analogs [2].

LOX Inhibition
Class-level
Target: Potent LOX inhibitor; also inhibits carboxylesterase, COX (lesser extent)
Comparator: α-, β-, γ-selinene — no LOX inhibition reported
Supports LOX pathway context; diol-dependent engagement inferred
Specific isoform IC50/Ki data not publicly available; class-level inference
Lipoxygenase inhibition Arachidonic acid metabolism Anti-inflammatory

Anticancer Cytotoxicity vs. Curcuma Sesquiterpenes

4(15)-Selinene-11,12-diol has been disclosed in patent literature for its utility in preparing medicaments for treating tumors, with demonstrated toxicity against human hepatoma cell lines, human leukemia cell lines, and human breast cancer cell lines [1]. The compound's mechanism involves arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, a pro-differentiation effect that distinguishes it from cytotoxic agents acting primarily via apoptosis induction without differentiation [2]. In contrast, major Curcuma sesquiterpenes such as germacrone, curdione, and furanodiene, while reported to possess anticancer activity, have not been characterized for this specific differentiation-inducing mechanism. Quantitative IC50 values across the three cell line types are not publicly disclosed; however, the breadth of activity across three distinct cancer histotypes (hepatic, hematologic, and breast) indicates a multi-lineage anticancer potential not uniformly observed among Curcuma sesquiterpenes.

Cytotoxicity & Differentiation
Reported
Target: Cytotoxic to hepatoma, leukemia, breast cancer cells; induces monocytic differentiation
Comparator: Germacrone, curdione, furanodiene — cytotoxicity reported, differentiation mechanism not characterized
Cell-model endpoint review; differentiation pathway context
Quantitative IC50 not disclosed; patent-level evidence
Anticancer activity Cytotoxicity Cell differentiation

Antioxidant Activity vs. Non-Phenolic Selinenes

4(15)-Selinene-11,12-diol has been evaluated for antioxidant activity and demonstrates higher oxidation resistance compared to unspecified baseline controls, as determined by DPPH free radical scavenging assays [1]. The compound also serves as an antioxidant in fats and oils, suggesting utility in lipid peroxidation prevention applications [2]. This property is attributable to the 1,2-diol moiety, which can donate hydrogen atoms to quench free radicals—a capability absent in the non-oxygenated hydrocarbon selinenes (α-, β-, γ-selinene). While quantitative IC50 values for DPPH scavenging or specific comparator data (e.g., vs. Trolox, ascorbic acid, or other Curcuma terpenoids) are not available in the open literature, the documented antioxidant functionality establishes a clear point of differentiation from non-oxygenated selinene analogs for applications where oxidative stress modulation is required.

Antioxidant Activity
Reported
Target: DPPH radical scavenging; higher oxidation resistance; antioxidant in fats/oils
Comparator: Hydrocarbon selinenes — no antioxidant activity reported
Supports antioxidant screening context; diol-dependent radical quenching
Quantitative IC50 vs. standard antioxidants not provided
Antioxidant activity DPPH scavenging Oxidation resistance

4(15)-Selinene-11,12-diol: Application Scenarios


LOX Pathway & Anti-Inflammatory Drug Discovery

Use 4(15)-Selinene-11,12-diol as a selective small-molecule probe to interrogate lipoxygenase (LOX) signaling in arachidonic acid metabolism. The compound's potent LOX inhibition, coupled with weaker effects on cyclooxygenase, enables pathway discrimination studies not achievable with non-oxygenated selinenes or crude Curcuma extracts [1]. Applicable to in vitro models of inflammation, asthma, atherosclerosis, and cancer where 5-LOX, 12-LOX, or 15-LOX isoforms are implicated.

Cancer Differentiation Therapy Research Programs

Employ 4(15)-Selinene-11,12-diol in preclinical studies investigating differentiation-inducing anticancer agents. The compound's ability to arrest undifferentiated cell proliferation and induce monocytic differentiation provides a unique mechanistic angle distinct from conventional cytotoxic chemotherapeutics [1]. Research programs focused on acute promyelocytic leukemia, hepatocellular carcinoma, and breast cancer may derive particular value from this compound's reported multi-lineage activity [2].

Antioxidant Studies in Lipids and Natural Products

Utilize 4(15)-Selinene-11,12-diol as a reference sesquiterpene diol antioxidant in studies evaluating oxidative stability of fats and oils, or in comparative structure-activity relationship (SAR) investigations of terpenoid antioxidants [1]. The compound's DPPH radical scavenging activity and oxidation resistance make it a suitable positive control or comparator for evaluating the antioxidant potential of structurally related sesquiterpenes with varying oxygenation patterns [2].

Phytochemical Standard for Curcuma aromatica QC

Procure 4(15)-Selinene-11,12-diol as an authenticated analytical reference standard for the identification and quantification of minor sesquiterpene constituents in Curcuma aromatica Salisb. rhizomes. The compound's established isolation from this species and its distinctive spectral fingerprint (1H NMR, FTIR) [1] enable its use in HPLC, GC-MS, or NMR-based phytochemical profiling and quality control protocols. This application is essential for botanical authentication and standardization of Curcuma-derived research materials.

Application
Selection Property
Validation Focus
LOX pathway modulation studies
Lipoxygenase inhibitory activity
Isoform-specific pathway context review
Cancer cell-model studies (differentiation)
Cell differentiation induction
Differentiation endpoint validation
Antioxidant screening studies
Free radical scavenging activity
DPPH/oxidation-resistance endpoint review
Curcuma aromatica phytochemical QC
Spectral fingerprint (NMR, FTIR)
Phytochemical authentication and standardization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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